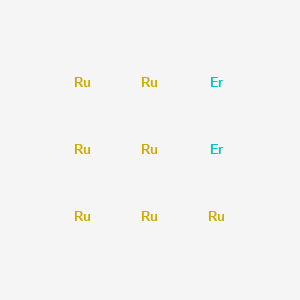
Erbium--ruthenium (2/7)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium–ruthenium (2/7) is a compound consisting of erbium and ruthenium in a specific stoichiometric ratio. Erbium is a rare-earth element known for its applications in lasers and optical fibers, while ruthenium is a transition metal with significant catalytic properties. The combination of these two elements results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of erbium–ruthenium (2/7) typically involves the reaction of erbium and ruthenium precursors under controlled conditions. One common method is the solid-state reaction, where erbium oxide and ruthenium oxide are mixed in the desired stoichiometric ratio and heated at high temperatures in an inert atmosphere. This process ensures the formation of the erbium–ruthenium compound with minimal impurities.
Industrial Production Methods
Industrial production of erbium–ruthenium (2/7) may involve more advanced techniques such as chemical vapor deposition (CVD) or molecular beam epitaxy (MBE). These methods allow for precise control over the composition and structure of the compound, making them suitable for large-scale production. The choice of method depends on the intended application and the required purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Erbium–ruthenium (2/7) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the properties of both erbium and ruthenium.
Common Reagents and Conditions
Oxidation: Erbium–ruthenium (2/7) can be oxidized using oxygen or other oxidizing agents. The reaction typically occurs at elevated temperatures and results in the formation of oxides.
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen or carbon monoxide. These reactions are often carried out at high temperatures to ensure complete reduction.
Substitution: Substitution reactions may involve the replacement of one element in the compound with another. These reactions require specific reagents and conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of erbium–ruthenium (2/7) may result in the formation of erbium oxide and ruthenium oxide, while reduction may yield metallic erbium and ruthenium.
Wissenschaftliche Forschungsanwendungen
Erbium–ruthenium (2/7) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its catalytic properties are enhanced by the presence of both erbium and ruthenium.
Biology: In biological research, erbium–ruthenium (2/7) is used in the development of imaging agents and contrast materials for medical diagnostics. Its ability to interact with biological molecules makes it valuable in this field.
Medicine: The compound is explored for its potential use in cancer therapy. Ruthenium-based compounds have shown promise as anticancer agents, and the addition of erbium may enhance their effectiveness.
Industry: Erbium–ruthenium (2/7) is used in the production of advanced materials, including high-performance alloys and coatings. Its unique properties make it suitable for applications requiring high strength and durability.
Wirkmechanismus
The mechanism of action of erbium–ruthenium (2/7) involves its interaction with molecular targets and pathways in various applications. In catalysis, the compound facilitates chemical reactions by providing active sites for reactants to interact. In biological and medical applications, the compound may interact with cellular components, leading to specific biological effects. The exact mechanism depends on the specific application and the properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Erbium–ruthenium (2/7) can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Erbium oxide: Known for its use in optical applications, erbium oxide has different properties compared to erbium–ruthenium (2/7) due to the absence of ruthenium.
Ruthenium oxide: Used as a catalyst in various chemical reactions, ruthenium oxide lacks the unique properties imparted by the presence of erbium in erbium–ruthenium (2/7).
Erbium–platinum compounds: These compounds share some similarities with erbium–ruthenium (2/7) but have different catalytic and physical properties due to the presence of platinum instead of ruthenium.
The combination of erbium and ruthenium in a specific ratio results in a compound with unique properties that are not observed in other similar compounds, making erbium–ruthenium (2/7) valuable for various applications.
Eigenschaften
CAS-Nummer |
88387-67-1 |
|---|---|
Molekularformel |
Er2Ru7 |
Molekulargewicht |
1042.0 g/mol |
IUPAC-Name |
erbium;ruthenium |
InChI |
InChI=1S/2Er.7Ru |
InChI-Schlüssel |
YQTNVNVHWBZDEL-UHFFFAOYSA-N |
Kanonische SMILES |
[Ru].[Ru].[Ru].[Ru].[Ru].[Ru].[Ru].[Er].[Er] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)
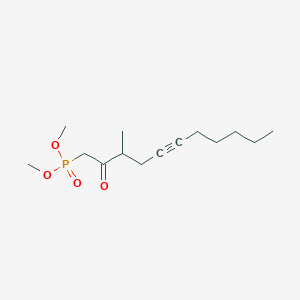
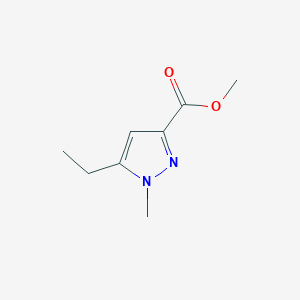
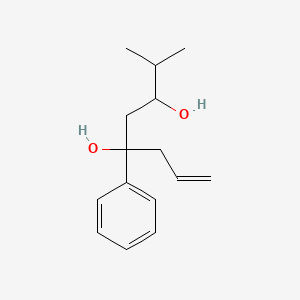
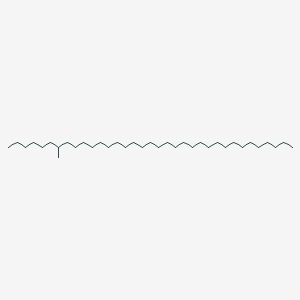
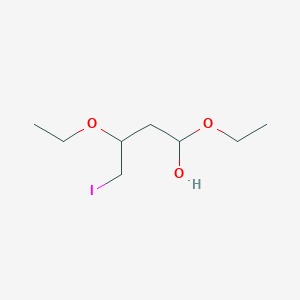
![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)
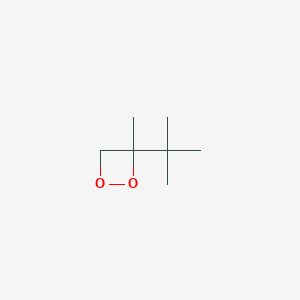

![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
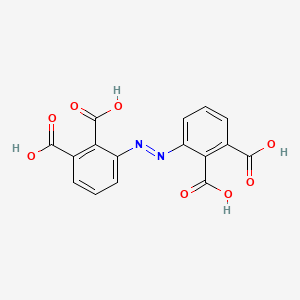


![4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile](/img/structure/B14401178.png)
